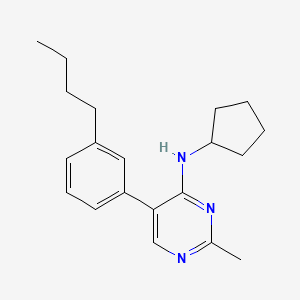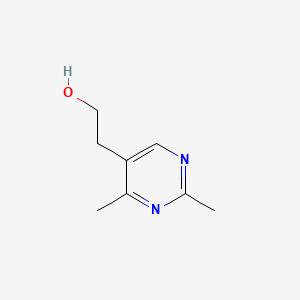
2-Oxazolidinone, 3-(furfurylideneamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxazolidinone, 3-(furfurylideneamino)- is a heterocyclic organic compound containing both nitrogen and oxygen in a five-membered ring. This compound is part of the oxazolidinone class, which is known for its significant biological and pharmacological activities, particularly as antimicrobial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxazolidinones can be achieved through various methods. One common approach involves the [3 + 2] coupling reaction of isocyanates and epoxides, catalyzed by bifunctional phase-transfer catalysts. This method can yield up to 92% using PhCl as a solvent at 100°C within 12 hours . Another method includes the ring-opening of aziridines by CO2 and the “one-pot” reaction of primary amines with epoxides and CO2 .
Industrial Production Methods: Industrial production of 2-oxazolidinones often involves non-phosgene routes due to the high toxicity of phosgene. The use of bifunctional phase-transfer catalysts and metallic catalysts has been explored to improve yield and efficiency under milder conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Oxazolidinone, 3-(furfurylideneamino)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen and oxygen atoms in the ring, which can participate in nucleophilic and electrophilic interactions .
Common Reagents and Conditions: Common reagents used in these reactions include strong bases like NaH for intramolecular heterocyclization and trimethylsilyl azide for the modified Curtius rearrangement . Conditions often involve moderate to high temperatures and the presence of catalysts to drive the reactions to completion.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with isocyanates and epoxides typically yields 2-oxazolidinones, while reactions involving aziridines and CO2 can produce various substituted oxazolidinones .
Scientific Research Applications
2-Oxazolidinone, 3-(furfurylideneamino)- has a wide range of applications in scientific research. In chemistry, it is used as a chiral auxiliary in stereoselective transformations . In biology and medicine, oxazolidinones are known for their antimicrobial properties, particularly against multidrug-resistant Gram-positive bacteria . They act as protein synthesis inhibitors, targeting the ribosomal 50S subunit and preventing the formation of a functional 70S initiation complex . Additionally, oxazolidinones have been explored for their potential anticancer, anti-inflammatory, and neurologic applications .
Mechanism of Action
The mechanism of action of 2-oxazolidinone, 3-(furfurylideneamino)- involves the inhibition of bacterial protein synthesis. This compound binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex essential for bacterial reproduction . This action is bacteriostatic against enterococci and staphylococci and bactericidal against most strains of streptococci .
Comparison with Similar Compounds
Similar Compounds: Similar compounds in the oxazolidinone class include linezolid, tedizolid, posizolid, and contezolid . These compounds share the oxazolidinone ring structure and exhibit similar antimicrobial activities.
Uniqueness: What sets 2-oxazolidinone, 3-(furfurylideneamino)- apart is its specific substitution pattern, which can influence its reactivity and biological activity. The furfurylideneamino group may confer unique properties, such as enhanced binding affinity to molecular targets or improved pharmacokinetic profiles .
Conclusion
2-Oxazolidinone, 3-(furfurylideneamino)- is a versatile compound with significant applications in chemistry, biology, and medicine. Its unique structure and reactivity make it a valuable tool in scientific research and industrial applications.
Properties
CAS No. |
6270-33-3 |
|---|---|
Molecular Formula |
C8H8N2O3 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
3-[(E)-furan-2-ylmethylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H8N2O3/c11-8-10(3-5-13-8)9-6-7-2-1-4-12-7/h1-2,4,6H,3,5H2/b9-6+ |
InChI Key |
JZSCDNDWOSCSJX-RMKNXTFCSA-N |
Isomeric SMILES |
C1COC(=O)N1/N=C/C2=CC=CO2 |
Canonical SMILES |
C1COC(=O)N1N=CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-, (3R)-](/img/structure/B12919797.png)
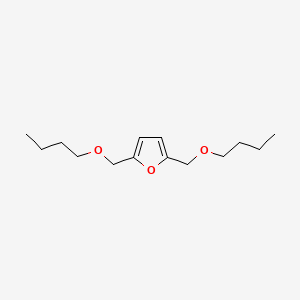
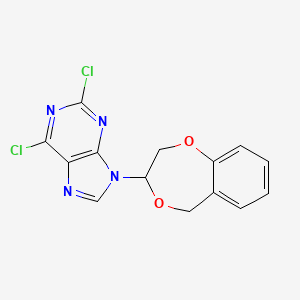
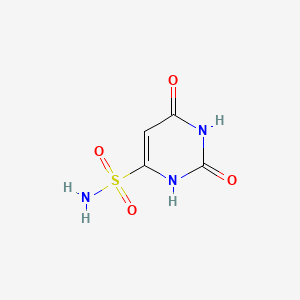
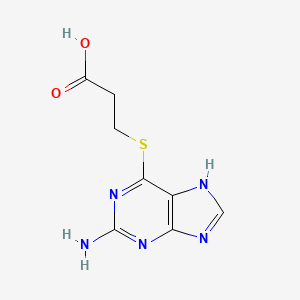
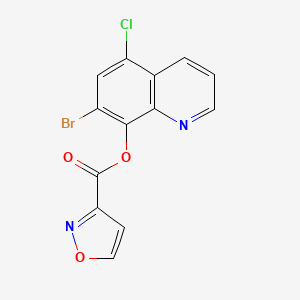
![3-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B12919840.png)
![5-Amino-2-{[(5-methylthiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12919844.png)

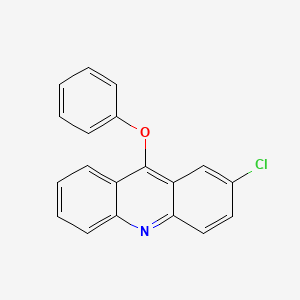
![6-(Furan-3-YL)-N-(pyridin-4-ylmethyl)imidazo[1,2-A]pyrazin-8-amine](/img/structure/B12919852.png)

